molecular formula C16H14N2O8 B13776595 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- CAS No. 66304-08-3

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-

Cat. No.: B13776595
CAS No.: 66304-08-3
M. Wt: 362.29 g/mol
InChI Key: IWZOZLJGCSSZIT-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthracenedione followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to promote the desired chemical transformations. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of pigments and dyes due to its vibrant color properties and stability.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthraquinone derivative without the additional hydroxyl and amino groups.

    1,8-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the amino substitutions.

    1,4-Dihydroxy-9,10-anthraquinone: Another hydroxylated anthraquinone with different substitution patterns.

Uniqueness

What sets 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- apart is its combination of hydroxyl and amino groups, which enhances its reactivity and versatility in chemical synthesis and biological applications. This unique structure allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields.

Properties

CAS No.

66304-08-3

Molecular Formula

C16H14N2O8

Molecular Weight

362.29 g/mol

IUPAC Name

1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C16H14N2O8/c19-5-17(25)7-1-3-9(21)13-11(7)15(23)12-8(18(26)6-20)2-4-10(22)14(12)16(13)24/h1-4,19-22,25-26H,5-6H2

InChI Key

IWZOZLJGCSSZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N(CO)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(CO)O)O

Origin of Product

United States

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